Fluocinolone acetonide 21-aldehyde
Overview
Description
Synthesis Analysis
The synthesis of fluocinolone acetonide involves several chemical transformations starting from precursors like 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. An improved synthetic route has been developed that combines bio-fermentation with chemical steps, notably the 6α and 9α fluorination steps. This process has shown high stereoselectivity and yield, demonstrating the compound's complex but efficient synthetic accessibility (Tang et al., 2018).
Molecular Structure Analysis
The molecular structure of fluocinolone acetonide 21-aldehyde features several key functional groups that contribute to its reactivity and stability. The structure optimizations and charge calculations indicate a correlation between solvolytic rate constants and the polarity of the C-O2 bond of esters, suggesting a detailed understanding of its molecular behavior in solvolysis reactions (Marković et al., 2011).
Chemical Reactions and Properties
Fluocinolone acetonide 21-aldehyde undergoes various chemical reactions, including solvolysis of its C-21 esters, indicating a mechanism for prodrug activation. Studies have shown that solvolytic rate constants can be predictive of the compound's pharmacological activity, providing insight into its chemical reactivity and potential for conversion into an active form in pharmaceutical applications (Marković et al., 2010).
Physical Properties Analysis
The physical properties of fluocinolone acetonide 21-aldehyde, such as solubility and stability, are crucial for its formulation and delivery. The creation of nanoemulsions and microsponge delivery systems for topical application has been explored to enhance its solubility, absorption, and controlled release, indicating the compound's adaptability in various pharmaceutical formulations (Katyan et al., 2022).
Scientific Research Applications
Dental Pulp Repair and Mineralization:
- Fluocinolone acetonide promotes the proliferation and mineralization of dental pulp cells, potentially aiding in the repair of injured pulp tissues (Liu, Jiang, Wang, & Wang, 2013).
- It partially restores mineralization in LPS-stimulated dental pulp cells through the inhibition of the NF-κB pathway and activation of the AP-1 pathway (Liu, Jiang, Wang, & Wang, 2013).
- Low concentrations might stimulate healing in inflamed dental pulp (Muincharern, Louwakul, Pavasant, & Lertchirakarn, 2011).
Radiochemical Research:
- It has a specific activity of 36.8 Ci/mmol, useful for scientific research applications (Zhong & Lewin, 2009).
Ophthalmology and Inflammatory Diseases:
- The fluocinolone acetonide intravitreal implant effectively controlled intraocular inflammation (Jaffe et al., 2005).
- Iluvien®, a fluocinolone acetonide intravitreal implant, is approved for treating chronic diabetic macular oedema and improves visual acuity (Sanford, 2013).
- A non-toxic drug delivery device shows promise in treating ocular diseases like uveitis with chronic corticosteroid therapy (Jaffe, Yang, Guo, Denny, Lima, & Ashton, 2000).
Dermatological Applications:
- Topical anti-inflammatory gels containing fluocinolone acetonide in microporous microparticles can reduce skin inflammation and relieve itching (D'Souza & More, 2008).
- Fluocinolone 0.01% in peanut oil is an effective alternative for treating childhood atopic dermatitis, even in patients with peanut allergic sensitivity (Paller et al., 2003).
- Its photoreactivity under UV-B light can cause photohemolysis and photodamage to proteins and linoleic acid (Miolo, Caffieri, Dalzoppo, Ricci, Fasani, & Albini, 2005).
Other Applications:
- Fluocinolone acetonide ointment has shown objective improvement in cases of chronic discoid lupus erythematosus (Björnnberg & Hellgren, 1963).
- Its use in nano-emulsions overcomes low solubility and minimal absorption rates, offering effective treatment for atopic dermatitis (Katyan, Sharma, & Sharma, 2022).
Safety And Hazards
Future Directions
Fluocinolone acetonide-21-aldehyde is a derivative of Fluocinolone Acetonide, which has been used extensively in dermatological preparations and has also been investigated thoroughly for its use in implantable corticosteroid devices . This suggests potential future directions in the development of new dermatological treatments and drug delivery systems.
properties
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULWMUJNRGHHA-VSXGLTOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157578 | |
Record name | Fluocinolone acetonide 21-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocinolone acetonide 21-aldehyde | |
CAS RN |
13242-30-3 | |
Record name | Fluocinolone acetonide 21-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluocinolone acetonide 21-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.